

Spectroscopic and Analytical Characterization of Boc-MeThr(Bzl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-MeThr(Bzl)-OH**

Cat. No.: **B558263**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-N-methyl-O-benzyl-L-threonine (**Boc-MeThr(Bzl)-OH**), a key building block in peptide synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity and purity of **Boc-MeThr(Bzl)-OH** are confirmed through ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The following tables summarize the expected chemical shifts, absorption bands, and mass-to-charge ratios.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The following table presents the characteristic chemical shifts for **Boc-MeThr(Bzl)-OH**.

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic (Benzyl)	7.25 - 7.40	m	5H
-CH ₂ - (Benzyl)	4.50 - 4.65	m	2H
α -CH	~4.30	d	1H
β -CH	~4.10	m	1H
N-CH ₃	~2.90	s	3H
-C(CH ₃) ₃ (Boc)	1.45	s	9H
γ -CH ₃	~1.20	d	3H

Note: Chemical shifts are predicted based on analogous compounds and can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in **Boc-MeThr(Bzl)-OH**.

Carbon	Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	~173
C=O (Boc)	~156
Aromatic (C-ipso, Benzyl)	~138
Aromatic (CH, Benzyl)	~128.5, ~128.0, ~127.8
-C(CH ₃) ₃ (Boc)	~80
β -CH	~78
-CH ₂ - (Benzyl)	~72
α -CH	~65
N-CH ₃	~32
-C(CH ₃) ₃ (Boc)	~28.5
γ -CH ₃	~16

Note: Chemical shifts are predicted based on analogous compounds and can vary slightly depending on the solvent and concentration used.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Boc-MeThr(Bzl)-OH** is typically acquired as a thin film or using a potassium bromide (KBr) pellet.[3][4]

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500-3300	Broad
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-3000	Medium
C=O Stretch (Carboxylic Acid)	~1710-1730	Strong
C=O Stretch (Boc)	~1690	Strong
C=C Stretch (Aromatic)	1450-1600	Medium-Weak
C-O Stretch	1000-1300	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For **Boc-MeThr(Bzl)-OH** (Molecular Formula: C₁₇H₂₅NO₅), the expected mass-to-charge ratios are listed below.

Ion	Expected m/z	Fragmentation
[M+H] ⁺	~324.17	Molecular Ion
[M-Boc+H] ⁺	~224.12	Loss of the Boc group
[M-C ₄ H ₈ +H] ⁺	~268.12	Loss of isobutylene from Boc group

Note: Mass spectrometric analysis of tert-butoxycarbonyl-protected amino acids often follows predictable fragmentation patterns. A common fragmentation includes the loss of the Boc group (100 Da).^[5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Data Acquisition[\[4\]](#)[\[6\]](#)[\[7\]](#)

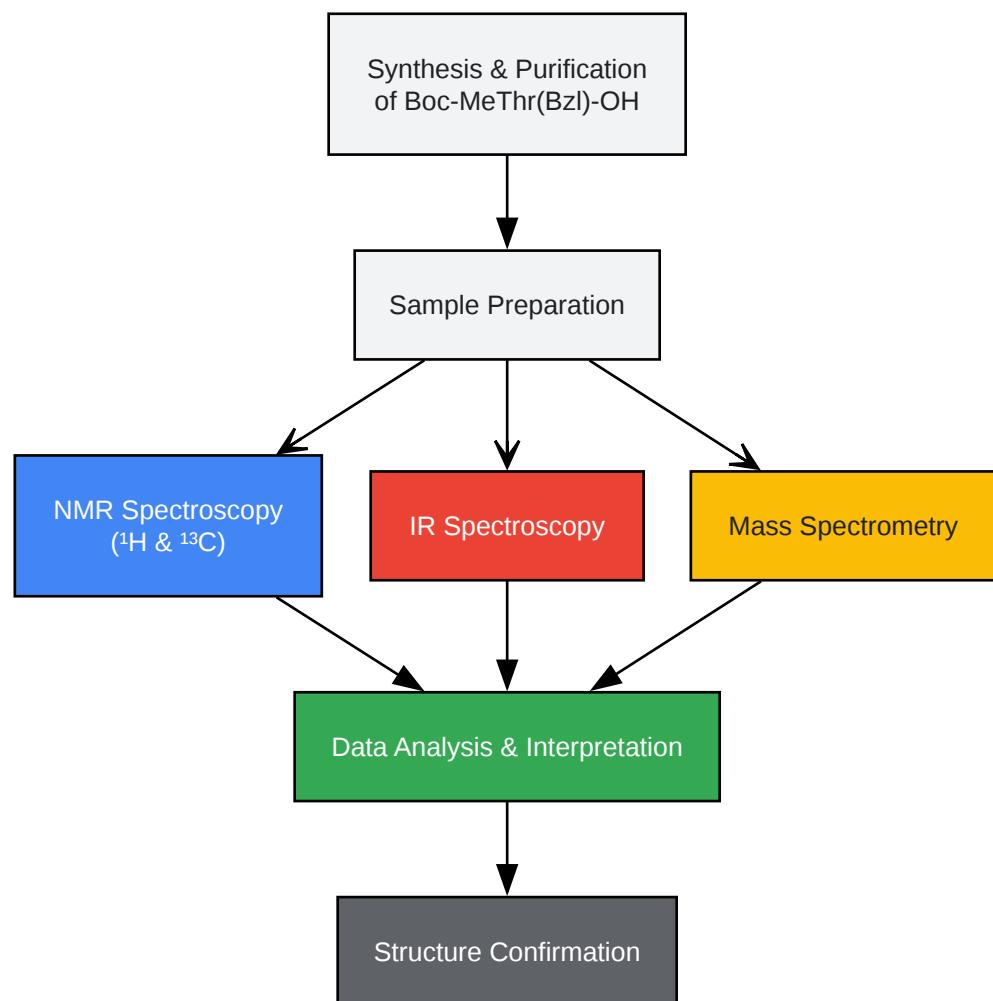
- Sample Preparation:
 - Weigh approximately 10-20 mg of purified **Boc-MeThr(Bzl)-OH**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few mg) of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[3]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).[3]
- Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[3]

- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of the clean salt plate should be collected prior to sample analysis.


Mass Spectrometry Data Acquisition[10][11][12]

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
 - An acid, such as formic acid (0.1%), may be added to promote ionization.
- Data Acquisition (Electrospray Ionization - ESI):
 - Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
 - Ionization Mode: Positive ion mode is typically used to observe $[\text{M}+\text{H}]^+$ ions.

- Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized and purified compound such as **Boc-MeThr(Bzl)-OH**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Boc-N-Me-Tyr(Bzl)-OH | 64263-81-6 [smolecule.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic and Analytical Characterization of Boc-MeThr(Bzl)-OH: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558263#spectroscopic-data-for-boc-methr-bzl-oh-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com